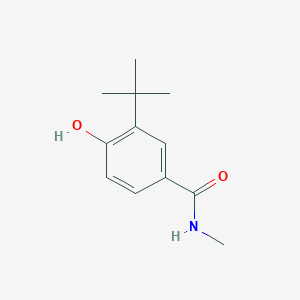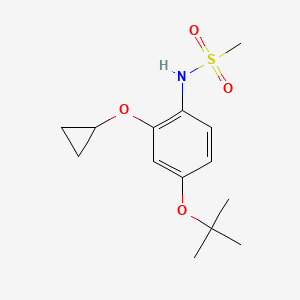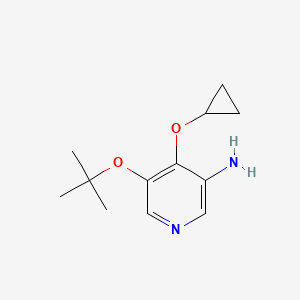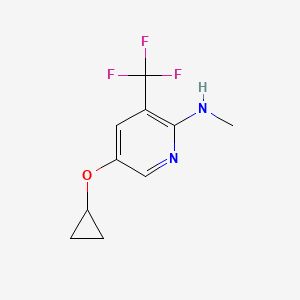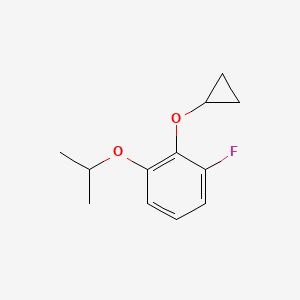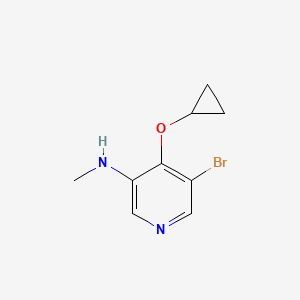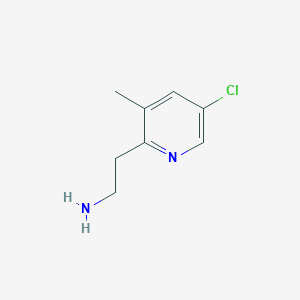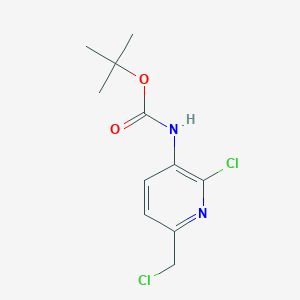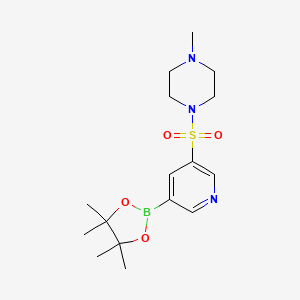
4-Cyclopropoxy-3-ethyl-2-(methylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFANYL)PYRIDINE is a chemical compound with the molecular formula C11H15NOS and a molecular weight of 209.31 g/mol It is known for its unique structure, which includes a cyclopropoxy group, an ethyl group, and a methylsulfanyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFANYL)PYRIDINE typically involves the use of cyclopropyl alcohol, ethyl bromide, and methylthiol as starting materials. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process may be optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact. Industrial production methods often include purification steps such as distillation or recrystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFANYL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. Reaction conditions, such as temperature and solvent, are chosen based on the desired transformation and the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce new functional groups into the pyridine ring .
Scientific Research Applications
4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFANYL)PYRIDINE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFANYL)PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that depend on its chemical structure and functional groups. For example, the methylsulfanyl group may interact with thiol-containing enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues .
Comparison with Similar Compounds
Similar Compounds
4-CYCLOPROPOXY-3-ETHYL-2-(METHYLTHIO)PYRIDINE: Similar in structure but with a different sulfur-containing group.
4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFONYL)PYRIDINE: Contains a sulfonyl group instead of a sulfanyl group.
4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFOXIDE)PYRIDINE: Contains a sulfoxide group instead of a sulfanyl group.
Uniqueness
The presence of the cyclopropoxy group adds strain and reactivity, while the methylsulfanyl group provides opportunities for further chemical modifications .
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-ethyl-2-methylsulfanylpyridine |
InChI |
InChI=1S/C11H15NOS/c1-3-9-10(13-8-4-5-8)6-7-12-11(9)14-2/h6-8H,3-5H2,1-2H3 |
InChI Key |
HQOJHLTVASXRDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CN=C1SC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



